molecular formula C5H10N2S B13157362 Pyrrolidine-2-carbothioamide

Pyrrolidine-2-carbothioamide

Cat. No.: B13157362
M. Wt: 130.21 g/mol
InChI Key: ROSABALJPUTMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-2-carbothioamide is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur in the ring structure imparts unique chemical properties, making it a versatile scaffold for the development of novel biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of a primary amine with carbon disulfide, followed by cyclization with a suitable electrophile. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the thiocarbamate intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Pyrrolidine-2-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Pyrrolidine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Pyrrolidine-2-carbothioamide can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: A similar heterocyclic compound with a carbonyl group instead of a thiocarbamate group.

    Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups.

    Thiophene-2-carbothioamide: A sulfur-containing heterocycle with a thiophene ring instead of a pyrrolidine ring.

Uniqueness: this compound is unique due to the presence of both nitrogen and sulfur in its ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility as a scaffold for the development of novel compounds makes it a valuable tool in various fields of research.

Biological Activity

Pyrrolidine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives, characterized by a five-membered nitrogen-containing ring. The presence of the carbothioamide functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activities.
  • Receptor Binding : The pyrrolidine ring interacts with various receptor sites, influencing signal transduction pathways.
  • Cellular Effects : It impacts cell signaling pathways, gene expression, and cellular metabolism.

Biological Activities

This compound exhibits a wide range of biological activities, which include:

  • Antimicrobial Activity : Research has shown that derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with IC50 values ranging from 2.40 to 8.30 μM .
  • Anticancer Properties : Certain derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. For instance, a specific derivative induced apoptosis in HepG2 cells, affecting multiple apoptotic pathways .
  • Antioxidant Activity : Some compounds have shown significant radical scavenging abilities comparable to well-known antioxidants like ascorbic acid .

Pharmacokinetics and Metabolic Pathways

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key aspects include:

  • Absorption and Distribution : The compound's physicochemical properties influence its absorption and distribution within biological systems.
  • Metabolism : It undergoes metabolic transformations that can affect its efficacy and safety profile.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound in treating various conditions:

  • Cancer Treatment : A study demonstrated that a derivative showed strong antagonist activity against RXRα, a receptor implicated in cancer progression. It induced apoptosis in cancer cells with an IC50 value less than 10 µM .
    CompoundTargetIC50 (µM)Effect
    6ARXRα1.68Induces apoptosis
    10mHepG2<10Antiproliferative
  • Antimalarial Activity : The synthesis of new sulphonamide-pyrrolidine carboxamide derivatives revealed that some compounds effectively inhibited P. falciparum at low concentrations while exhibiting antioxidant properties .
  • Tuberculosis Treatment : Pyrrolidine carboxamides were identified as potent inhibitors of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, showing promise as novel antitubercular agents .

Summary Table of Biological Activities

Activity TypeSpecific ActivityReference
AntimicrobialInhibition of P. falciparum
AnticancerInduction of apoptosis
AntioxidantRadical scavenging
Enzyme InhibitionInhibition of InhA

Properties

IUPAC Name

pyrrolidine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSABALJPUTMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.